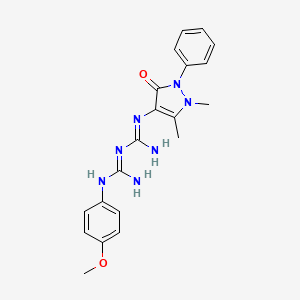![molecular formula C17H24O2 B5791160 [4-(4-Propylcyclohexyl)phenyl] acetate](/img/structure/B5791160.png)
[4-(4-Propylcyclohexyl)phenyl] acetate
Vue d'ensemble
Description
[4-(4-Propylcyclohexyl)phenyl] acetate: is an organic compound characterized by a phenyl ring substituted with a propylcyclohexyl group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Propylcyclohexyl)phenyl] acetate typically involves the esterification of [4-(4-Propylcyclohexyl)phenol] with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(4-Propylcyclohexyl)phenyl] acetate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or alcohols replace the acetate moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated pressure and temperature.
Substitution: Amines, alcohols, basic or acidic catalysts.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives of the original compound.
Substitution: Amides, esters, ethers.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(4-Propylcyclohexyl)phenyl] acetate is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of structural modifications on biological activity. It can serve as a model compound for investigating the interactions between similar molecules and biological targets.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of [4-(4-Propylcyclohexyl)phenyl] acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release the active phenol derivative, which can then interact with enzymes or receptors in biological systems. The propylcyclohexyl group may influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- [4-(4-Butylcyclohexyl)phenyl] acetate
- [4-(4-Ethylcyclohexyl)phenyl] acetate
- [4-(4-Methylcyclohexyl)phenyl] acetate
Comparison: Compared to its analogs, [4-(4-Propylcyclohexyl)phenyl] acetate exhibits unique properties due to the length and branching of the propyl group. This structural variation can affect the compound’s physical properties, reactivity, and biological activity, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
[4-(4-propylcyclohexyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-4-14-5-7-15(8-6-14)16-9-11-17(12-10-16)19-13(2)18/h9-12,14-15H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSIYCPFFIHDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


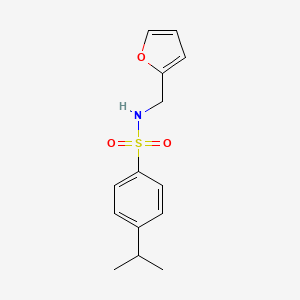
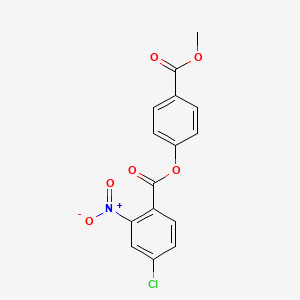
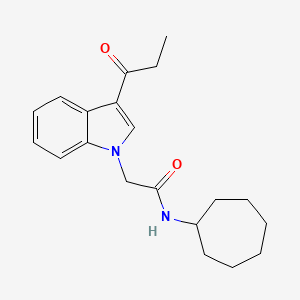
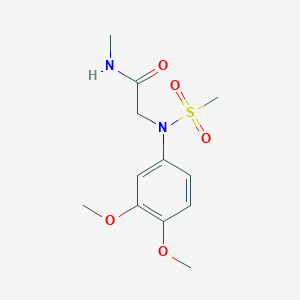
![6-(2-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5791125.png)
![N-CYANO-4,6-DIMETHYL-N-[(2-METHYLPHENYL)METHYL]PYRIMIDIN-2-AMINE](/img/structure/B5791138.png)
![1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone](/img/structure/B5791142.png)


![N-acetyl-N-[4-(4-morpholinyl)-2-oxo-2H-chromen-3-yl]acetamide](/img/structure/B5791185.png)
![2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5791186.png)
